molecular formula C9H12N4O2 B14064102 1-(4-Nitropyridin-3-yl)piperazine

1-(4-Nitropyridin-3-yl)piperazine

Cat. No.: B14064102
M. Wt: 208.22 g/mol
InChI Key: YOZHHWGUFZMXKY-UHFFFAOYSA-N
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Description

1-(4-Nitropyridin-3-yl)piperazine is a chemical compound that features a piperazine ring substituted with a nitropyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Nitropyridin-3-yl)piperazine can be synthesized through a nucleophilic substitution reaction. The process typically involves the reaction of 4-chloro-3-nitropyridine with piperazine in the presence of a base such as potassium carbonate in a solvent like acetonitrile . The reaction is carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

For industrial production, the synthesis of this compound may involve a more scalable approach. One method includes the use of 5-bromo-2-nitropyridine and piperazine as starting materials. The reaction is conducted in a mixed solvent of alcohol and water, with an acid catalyst to facilitate the nucleophilic substitution . The product is then purified through catalytic hydrogenation and refining decoloration to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitropyridin-3-yl)piperazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Major Products

    Reduction: 1-(4-Aminopyridin-3-yl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Nitropyridin-3-yl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Nitropyridin-3-yl)piperazine depends on its application. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the breakdown of urea into ammonia and carbamate . This inhibition is crucial for controlling infections caused by urease-producing bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Nitropyridin-3-yl)piperazine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the nitro group can significantly affect the compound’s ability to interact with biological targets and its overall chemical behavior.

Properties

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

1-(4-nitropyridin-3-yl)piperazine

InChI

InChI=1S/C9H12N4O2/c14-13(15)8-1-2-11-7-9(8)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2

InChI Key

YOZHHWGUFZMXKY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CN=C2)[N+](=O)[O-]

Origin of Product

United States

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